REACTION_CXSMILES
|
O[N:2]=[C:3]1[CH2:6][CH:5]([NH:7][C:8](=NO)[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[C:4]1([CH3:17])[CH3:16].C[OH:19]>N.[Ni]>[NH2:2][CH:3]1[CH2:6][CH:5]([NH:7][C:8](=[O:19])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[C:4]1([CH3:17])[CH3:16]
|
Name
|
tert-butyl (3-(hydroxyimino)-2,2-dimethylcyclobutyl)carbamate oxime
|
Quantity
|
730 mg
|
Type
|
reactant
|
Smiles
|
ON=C1C(C(C1)NC(OC(C)(C)C)=NO)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
430 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature under hydrogen atmosphere overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (2-5% MeOH in DCM)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1C(C(C1)NC(OC(C)(C)C)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.29 mmol | |
AMOUNT: MASS | 490 mg | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |